

# 3-Bromo-2-propoxypyridine CAS number and molecular structure

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## Compound of Interest

Compound Name: 3-Bromo-2-propoxypyridine

Cat. No.: B1358712

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## An In-depth Technical Guide to 3-Bromo-2-propoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-2-propoxypyridine**, a halogenated pyridine derivative of interest in synthetic organic chemistry and drug discovery. This document details its chemical identity, molecular structure, physicochemical properties, a proposed synthesis protocol, and expected analytical characteristics.

### Core Compound Data

**3-Bromo-2-propoxypyridine** is a pyridine ring substituted with a bromine atom at the 3-position and a propoxy group at the 2-position. This substitution pattern makes it a versatile intermediate for further chemical modifications.

#### Molecular Structure:

The molecular structure consists of a central pyridine ring. A bromine atom is attached to carbon 3, and a propoxy group ( $-O-CH_2CH_2CH_3$ ) is attached to carbon 2 of the pyridine ring.

#### Chemical Identity:

Identifier	Value
CAS Number	760207-92-9
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO
Molecular Weight	216.08 g/mol
IUPAC Name	3-bromo-2-propoxypyridine
Synonyms	Pyridine, 3-bromo-2-propoxy-

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **3-Bromo-2-propoxypyridine**. Please note that some of these values are predicted due to the limited availability of experimental data for this specific compound.

Property	Value	Source
Boiling Point	229.7 ± 20.0 °C	Predicted
Density	1.386 ± 0.06 g/cm <sup>3</sup>	Predicted
pKa	1.76 ± 0.22	Predicted
Storage Temperature	2-8°C	[1]

## Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for **3-Bromo-2-propoxypyridine** is not readily available in the literature, a plausible and effective method is the Williamson ether synthesis. This general and widely used reaction involves the reaction of an alkoxide with an alkyl halide.[2] In this proposed protocol, sodium propoxide would be reacted with a suitable 3-bromo-2-halopyridine, such as 3-bromo-2-chloropyridine. The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution by alkoxides.[3]

Proposed Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize **3-Bromo-2-propoxypyridine** from 3-Bromo-2-chloropyridine and propanol.

Materials:

- 3-Bromo-2-chloropyridine
- Propanol
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- Preparation of Sodium Propoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous propanol (1.5 equivalents) to a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Stir the mixture at room

temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium propoxide.

- **Nucleophilic Substitution:** To the freshly prepared sodium propoxide solution, add a solution of 3-bromo-2-chloropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **3-Bromo-2-propoxypyridine**.

## Expected Analytical Data

Due to the absence of published experimental spectra for **3-Bromo-2-propoxypyridine**, this section describes the expected characteristics based on its molecular structure.

- **<sup>1</sup>H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the propoxy group. The aromatic protons will appear as multiplets in the downfield region (typically  $\delta$  7.0-8.5 ppm). The protons of the propoxy group will appear in the upfield region, with the methylene group attached to the oxygen atom being the most deshielded (around  $\delta$  4.0-4.5 ppm), followed by

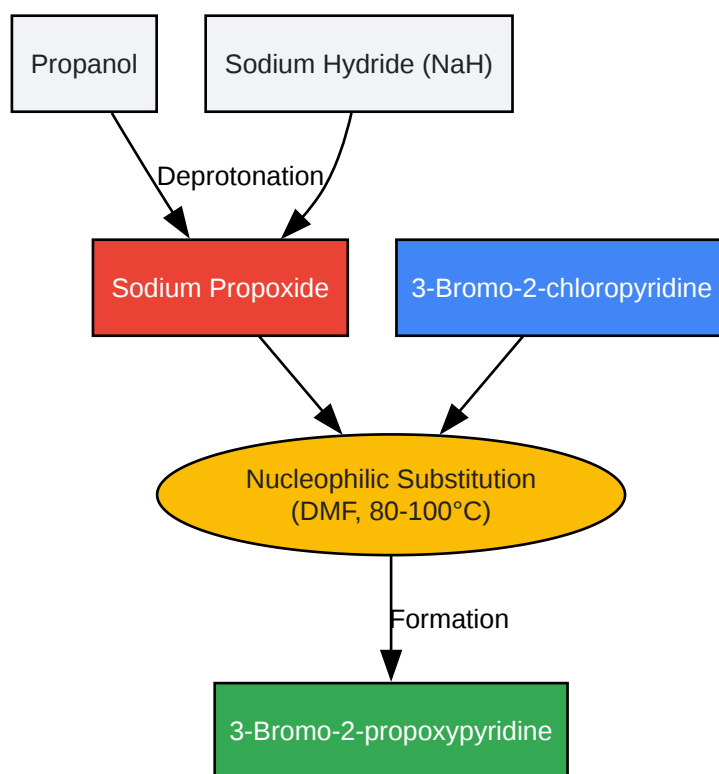
the adjacent methylene group (around  $\delta$  1.7-2.0 ppm), and the terminal methyl group as a triplet (around  $\delta$  0.9-1.2 ppm).

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show eight distinct signals. The five carbons of the pyridine ring will appear in the aromatic region (typically  $\delta$  110-160 ppm), with the carbon bearing the propoxy group being the most downfield. The three carbons of the propoxy group will appear in the aliphatic region (typically  $\delta$  10-70 ppm).
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic  $\text{M}+2$  peak of similar intensity due to the presence of the bromine atom (bromine has two major isotopes,  $^{79}\text{Br}$  and  $^{81}\text{Br}$ , in approximately a 1:1 ratio).
- Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the ether linkage.

## Visualizations

### Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **3-Bromo-2-propoxypyridine** via the Williamson ether synthesis.



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## References

- 1. A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. nbino.com [nbino.com]
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